2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a combination of pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole and triazole rings followed by their functionalization and coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Triazole Ring: The triazole ring is often formed via the cyclization of hydrazides with carbon disulfide and subsequent reaction with alkyl halides.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the acetamide position.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The pyrazole and triazole rings can bind to enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and omeprazole, exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are known for their antifungal properties.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazinamide are used for their anti-inflammatory and antimicrobial activities.
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide lies in its combination of pyrazole and triazole rings with a sulfanyl linkage and acetamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N6OS |
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Molecular Weight |
320.42 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(1-ethylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H20N6OS/c1-4-8-15-12(21)10-22-14-17-16-13(20(14)6-3)11-7-9-19(5-2)18-11/h4,7,9H,1,5-6,8,10H2,2-3H3,(H,15,21) |
InChI Key |
COKQZOWXSWOLFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC)SCC(=O)NCC=C |
Origin of Product |
United States |
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